N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
Description
N-[(2R,3S)-2-(6-Methoxypyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is a compound of interest in the fields of chemistry and biology. Its unique structure makes it a versatile molecule for various scientific applications, particularly in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-20-14(21)6-4-12(19-20)16(22)18-11-7-8-24-15(11)10-3-5-13(23-2)17-9-10/h3,5,9,11,15H,4,6-8H2,1-2H3,(H,18,22)/t11-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJWODWNKUQORX-XHDPSFHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)NC2CCOC2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CCC(=N1)C(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(6-Methoxypyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide involves several key steps:
Starting Materials: The synthesis typically begins with commercially available 6-methoxypyridine and oxirane.
Initial Reaction: The oxirane is reacted with 6-methoxypyridine under acidic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the oxolan ring.
Coupling Reaction: The resulting oxolan derivative is then coupled with a pyridazine carboxamide precursor in the presence of a suitable coupling agent such as EDCI or DCC.
Industrial Production Methods
On an industrial scale, this compound can be produced using automated batch reactors and continuous flow synthesis techniques. These methods ensure high yield and purity while maintaining efficient reaction times and conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of specific functional groups within the molecule can yield different reduced forms.
Substitution: Various substitution reactions can occur, especially on the pyridine and oxolan rings, leading to diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidized Derivatives: Formed by oxidation at the methoxy group or the oxolan ring.
Reduced Derivatives: Result from the reduction of the oxo group or the pyridazine ring.
Substituted Derivatives: Various halogenated or alkylated products depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysts: Used as catalysts in organic synthesis due to its unique structure.
Ligand Design: Serves as a ligand in coordination chemistry and catalysis.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes involved in metabolic pathways.
Biochemical Probes: Used as a probe for studying biological processes.
Medicine
Drug Development: Potential lead compound for designing new drugs targeting various diseases.
Pharmacodynamics Studies: Utilized in understanding drug-receptor interactions.
Industry
Chemical Intermediates: Employed as intermediates in the synthesis of more complex chemical entities.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
Mechanism
The compound exerts its effects through its interaction with specific molecular targets, often involving enzyme binding or receptor interaction. It modifies the activity of these targets, leading to altered biochemical pathways.
Molecular Targets and Pathways
Enzymes: Inhibits key enzymes involved in metabolic pathways.
Receptors: Binds to cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
**N-[(2R,3S)-2-(6-Chloropyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
**N-[(2R,3S)-2-(6-Hydroxy-pyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
Uniqueness
N-[(2R,3S)-2-(6-Methoxypyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide stands out due to its methoxy group, which imparts unique electronic and steric properties. This distinction can influence its reactivity, binding affinity, and overall efficacy in various applications. The comparison highlights the significance of specific substituents in determining the behavior and utility of these compounds in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
